

Spectroscopic and Structural Elucidation of 4-Bromoquinolin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromoquinolin-2-amine

Cat. No.: B1286366

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of **4-Bromoquinolin-2-amine**. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide furnishes a detailed, generalized experimental protocol for Nuclear Magnetic Resonance (NMR) analysis of quinoline derivatives, alongside a logical workflow for the spectroscopic analysis of newly synthesized compounds.

Physicochemical and Mass Spectrometry Data

While specific ^1H and ^{13}C NMR data for **4-Bromoquinolin-2-amine** are not readily available in the public record, other critical characterization data has been reported. This information is summarized in the table below.

Parameter	Value
Molecular Formula	$\text{C}_9\text{H}_7\text{BrN}_2$
Molecular Weight	223.07 g/mol
Melting Point	137-138 °C
LC-MS (ESI) m/z	223.0 $[(\text{M}+\text{H})^+]$ (with characteristic bromine isotope pattern)

Experimental Protocols for Spectroscopic Analysis

The following protocols outline standard procedures for obtaining high-quality NMR spectra for quinoline derivatives, which are directly applicable to **4-Bromoquinolin-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample of **4-Bromoquinolin-2-amine**.
- Dissolve the sample in a minimal amount of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$). The choice of solvent is critical and should be determined by the solubility of the compound to ensure a homogenous solution.
- Using a Pasteur pipette, carefully transfer the clear, particulate-free solution into a 5 mm NMR tube.

1H NMR Spectroscopy - Instrument Parameters:

- Pulse Program: A standard single-pulse experiment, such as 'zg30' on Bruker instrumentation, is typically employed.
- Number of Scans: Depending on the sample concentration, 16 to 64 scans are generally sufficient to achieve an adequate signal-to-noise ratio.
- Spectral Width: A spectral width of -2 to 12 parts per million (ppm) is usually sufficient to encompass all proton signals in most organic molecules.
- Relaxation Delay: A relaxation delay of 1 to 2 seconds between scans is recommended to ensure quantitative signal integration.

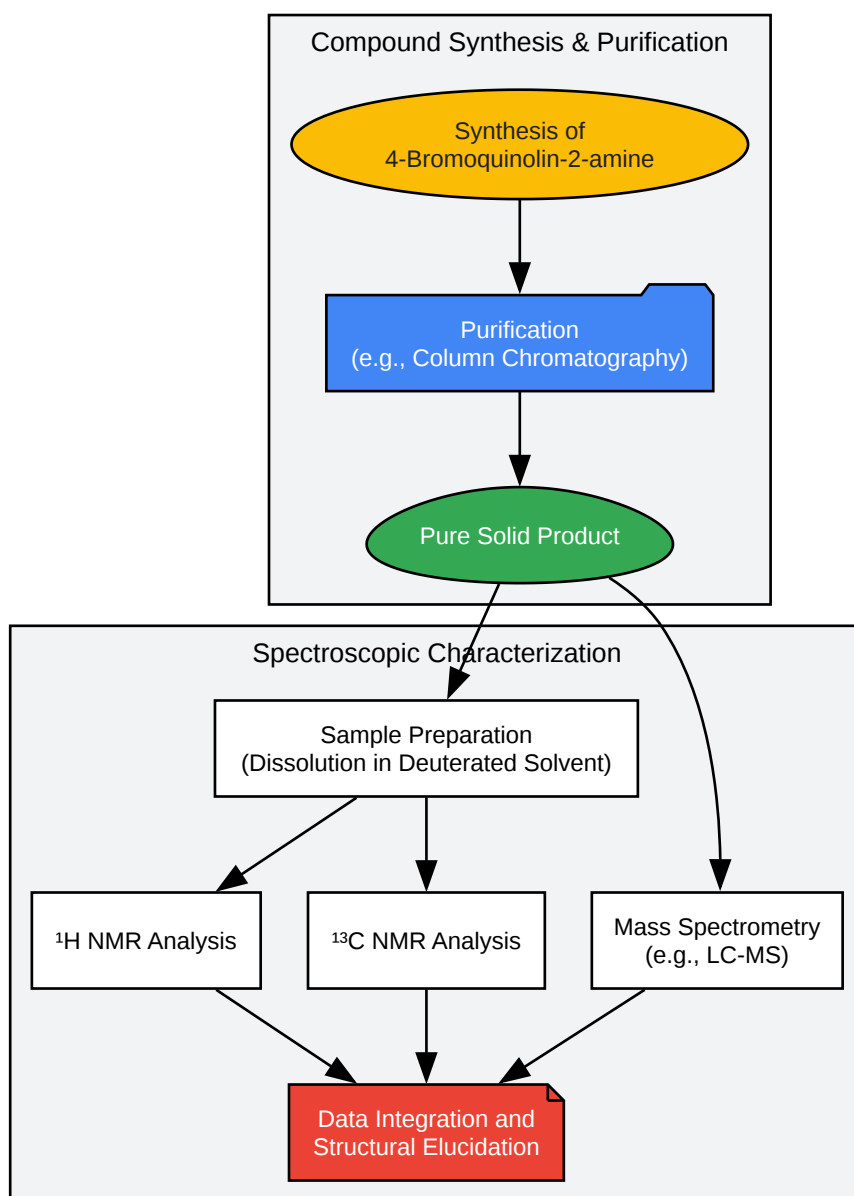
^{13}C NMR Spectroscopy - Instrument Parameters:

- Pulse Program: A proton-decoupled pulse program, for instance, 'zgpg30' on Bruker systems, is utilized to simplify the spectrum by removing proton-carbon couplings, resulting in a single peak for each unique carbon atom.

- **Number of Scans:** Due to the low natural abundance of the ^{13}C isotope, a significantly larger number of scans (1024 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio.
- **Spectral Width:** A typical spectral width for ^{13}C NMR spectroscopy ranges from 0 to 220 ppm.

Workflow for Spectroscopic Analysis

The following diagram provides a logical workflow for the comprehensive spectroscopic analysis of a newly synthesized compound such as **4-Bromoquinolin-2-amine**, from initial sample preparation to final data analysis and structure elucidation.



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Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

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